2,6-Difluoro-3-(methoxymethoxy)benzamide

Vue d'ensemble

Description

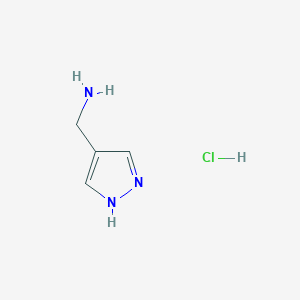

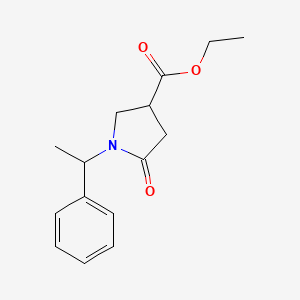

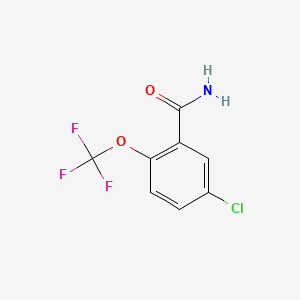

“2,6-Difluoro-3-(methoxymethoxy)benzamide” is a chemical compound with the molecular formula C9H9F2NO3 . It has an average mass of 217.169 Da and a monoisotopic mass of 217.055054 Da .

Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-3-(methoxymethoxy)benzamide” consists of a benzamide core with two fluorine atoms at the 2 and 6 positions and a methoxymethoxy group at the 3 position .Applications De Recherche Scientifique

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide, a compound with structural similarities to benzamides, has been extensively reviewed for its pharmacological properties and clinical applications. It's primarily advocated for use in gastrointestinal diagnostics, treating various types of vomiting, and managing functional and organic gastrointestinal disorders. The drug facilitates radiological identification of lesions, assists in emergency endoscopy, and is effective in reducing post-operative vomiting and radiation sickness. Its role in accelerating gastric emptying prior to anaesthesia has been recognized, though its efficacy in healing gastric ulcers remains unproven. The research provides a comprehensive overview of metoclopramide's pharmacodynamics, pharmacokinetics, therapeutic trials, and side effects, highlighting its significant impact on enhancing drug absorption and antiemetic properties (Pinder et al., 2012).

Emerging Fluorinated Compounds

A study on per- and polyfluoroalkyl substances (PFASs) and their alternatives discusses the environmental and health risks associated with these compounds. It emphasizes the importance of finding new compounds to replace PFASs due to their persistence, bioaccumulation, and toxicity. The review investigates the sources, environmental effects, and toxicity assessments of novel fluorinated alternatives, indicating the need for additional studies to confirm their long-term usability (Wang et al., 2019).

Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide

The versatility of benzene-1,3,5-tricarboxamide (BTA) as a supramolecular building block is reviewed, illustrating its importance across nanotechnology, polymer processing, and biomedical applications. BTAs' simple structure, wide accessibility, and detailed understanding of their self-assembly behavior allow their utilization in creating one-dimensional, nanometer-sized structures stabilized by threefold H-bonding. The review underscores BTAs' potential in driving applications due to their multivalent nature and self-assembly capabilities (Cantekin et al., 2012).

Amyloid Imaging in Alzheimer's Disease

A review focusing on the development of amyloid imaging ligands for Alzheimer's disease highlights the breakthroughs in measuring amyloid in vivo in patients' brains. The paper discusses the progress of various radioligands in Alzheimer's disease patients and healthy controls, showing the potential of PET amyloid imaging in early disease detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,6-difluoro-3-(methoxymethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBGYWLJENYTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274867 | |

| Record name | 2,6-Difluoro-3-(methoxymethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-(methoxymethoxy)benzamide | |

CAS RN |

1384476-82-7 | |

| Record name | 2,6-Difluoro-3-(methoxymethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384476-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-(methoxymethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)